Superior In Vivo Potency vs Indolizine Core
Derivatives of the imidazo[1,5-a]pyridine core, for which this compound is a key building block, exhibit a 5-fold greater in vivo potency compared to a structurally similar indolizine series. Specifically, a maximum in vivo activity in mice was achieved at a dose of 10 mg/kg for the imidazo[1,5-a]pyridine derivatives, whereas the indolizine series required a dose of 50 mg/kg to achieve the same effect [1].
| Evidence Dimension | In Vivo Efficacy (Dose for Maximum Activity) |
|---|---|
| Target Compound Data | 10 mg/kg (for imidazo[1,5-a]pyridine derivatives) |
| Comparator Or Baseline | 50 mg/kg (for indolizine derivatives, as described in WO 03/084956 and WO 2005/028476) |
| Quantified Difference | 5-fold lower effective dose |
| Conditions | In vivo mouse models; Fibroblast Growth Factor (FGF) receptor antagonism assay |
Why This Matters
This direct, 5-fold potency advantage provides a strong, data-driven justification for selecting the imidazo[1,5-a]pyridine scaffold over the indolizine alternative in early-stage drug discovery, potentially leading to lower efficacious doses and a wider therapeutic window.
- [1] Alcouffe, C., Badorc, A., Bono, F., & Bordes, M. F. (2008). Novel imidazo[1,5-a] pyridine derivatives, method for preparing same and pharmaceutical compositions containing same. U.S. Patent Application No. US20080108648 A1. Sanofi-Aventis. View Source
